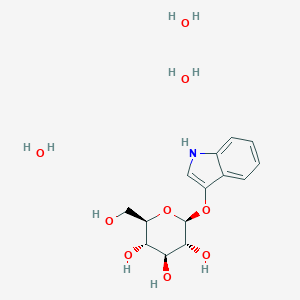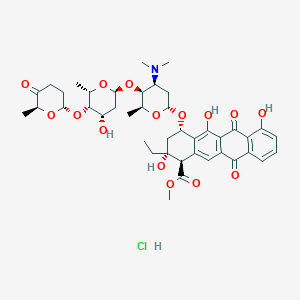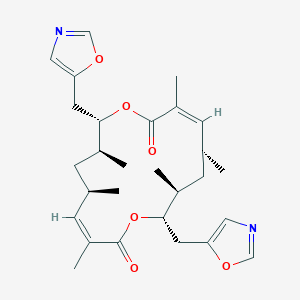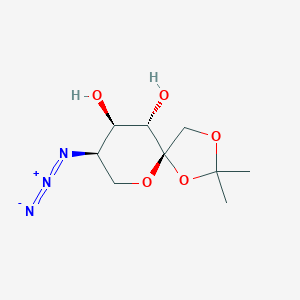
1,5-Anhidro-D-manitol
Descripción general
Descripción
1,5-Anhydro-d-mannitol is a chemical compound with the molecular formula C6H12O5. It is a type of anhydro sugar, which means it is derived from a sugar molecule by the removal of a water molecule. This compound is known for its stability at room temperature and its solubility in water and some organic solvents .
Aplicaciones Científicas De Investigación
1,5-Anhydro-d-mannitol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: It serves as a control compound in experiments involving its analog, 1,5-anhydrosorbitol.
Mecanismo De Acción
Target of Action
1,5-Anhydro-d-mannitol is an analogue of 1,5-Anhydrosorbitol . It is used as an experimental control in research Its analogue, 1,5-anhydrosorbitol, is known to be a short-term marker for glycemic control .
Mode of Action
It’s known that 1,5-anhydro-d-mannitol can bind to the hr1 structural domain of the s2 subunit of the sars-cov-2 spike protein at the v952 and n955 sites . By inhibiting the formation of the S2 subunit 6-HB, it affects the process of virus-cell membrane fusion, thereby inhibiting the infection of SARS-CoV-2 to host cells .
Biochemical Pathways
1,5-Anhydro-d-mannitol is produced from the degradation of glycogen, starch, and maltosaccharides by α-1,4-glucan lyase (EC 4.2.2.13) . In vivo, it is metabolized to 1,5-anhydro-D-glucitol and other derivatives via the anhydrofructose pathway .
Pharmacokinetics
It’s known that 1,5-anhydro-d-mannitol is soluble in water and some organic solvents, and it’s almost insoluble in petroleum ether and alcohol . It is relatively stable at room temperature but decomposes at high temperatures .
Result of Action
It’s known that 1,5-anhydro-d-mannitol can inhibit the infection of sars-cov-2 to host cells .
Action Environment
It’s known that 1,5-anhydro-d-mannitol is relatively stable at room temperature but decomposes at high temperatures .
Análisis Bioquímico
Biochemical Properties
1,5-Anhydro-d-mannitol is known to interact with various enzymes and proteins. It is efficiently reabsorbed in renal tubuli by a mechanism that is saturated at high concentrations . The process involves the interaction of 1,5-Anhydro-d-mannitol with NADPH-dependent 1,5-anhydro-D-fructose reductase (AFR), an enzyme that catalyzes its conversion .
Cellular Effects
1,5-Anhydro-d-mannitol has been shown to have significant effects on various types of cells. For instance, it has been reported to exhibit anti-inflammatory and anti-cancer effects . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1,5-Anhydro-d-mannitol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-Anhydro-d-mannitol change over time. It has been observed that the compound is relatively stable at room temperature but decomposes at high temperatures . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1,5-Anhydro-d-mannitol vary with different dosages in animal models. For instance, in rats, the excretion of D-mannose and the appearance of AG in urine were found to be dose-dependent when 1,5-Anhydro-d-mannitol was administered .
Metabolic Pathways
1,5-Anhydro-d-mannitol is involved in various metabolic pathways. It is produced by the degradation of glycogen, starch, and maltosaccharides with α-1,4-glucan lyase . It interacts with enzymes such as NADPH-dependent 1,5-anhydro-D-fructose reductase (AFR) .
Transport and Distribution
1,5-Anhydro-d-mannitol is transported and distributed within cells and tissues. It is efficiently reabsorbed in renal tubuli . The compound can dissolve in water and some organic solvents, but it is insoluble in petroleum ether and alcohol .
Métodos De Preparación
1,5-Anhydro-d-mannitol can be synthesized through the thermal dehydration of mannitol. In this process, mannitol is heated in the presence of a suitable catalyst, leading to the removal of water and the formation of 1,5-Anhydro-d-mannitol . Another method involves the bioconversion of 1,5-anhydro-d-fructose using Saccharomyces cerevisiae, which converts it to 1,5-anhydro-d-mannitol through the action of specific reductases .
Análisis De Reacciones Químicas
1,5-Anhydro-d-mannitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form other sugar alcohols.
Substitution: It can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1,5-Anhydro-d-mannitol is similar to other anhydro sugars such as 1,5-anhydrosorbitol and 2,5-anhydro-d-mannitol. it is unique in its specific structural configuration and its stability under various conditions . These properties make it particularly useful in certain applications where other anhydro sugars may not be as effective.
Similar compounds include:
- 1,5-Anhydrosorbitol
- 2,5-Anhydro-d-mannitol
Propiedades
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCAJMNYNOGXPB-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314215 | |
| Record name | 1,5-Anhydro-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492-93-3 | |
| Record name | 1,5-Anhydro-D-mannitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Anhydro-mannitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STYRACITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V415COZ8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














